TAK-615

Description

Propriétés

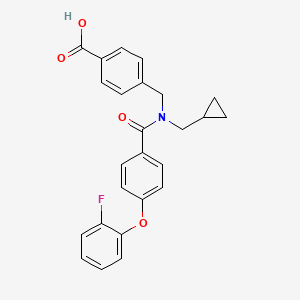

IUPAC Name |

4-[[cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-22-3-1-2-4-23(22)31-21-13-11-19(12-14-21)24(28)27(15-17-5-6-17)16-18-7-9-20(10-8-18)25(29)30/h1-4,7-14,17H,5-6,15-16H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZVXIZCJXKBJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN(CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to TAK-615: A Negative Allosteric Modulator of the LPA1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-615 is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid 1 (LPA1) receptor.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, primary pharmacological target, and available preclinical data. Detailed experimental methodologies for key in vitro assays are provided, along with visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and fibrosis.

Introduction to this compound

This compound is a small molecule inhibitor that has been investigated for its potential therapeutic application in the treatment of pulmonary fibrosis.[1][3] It exerts its pharmacological effect by modulating the activity of the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in the pathogenesis of fibrotic diseases.[2] Unlike orthosteric antagonists that directly compete with the endogenous ligand, lysophosphatidic acid (LPA), for the same binding site, this compound is a negative allosteric modulator.[2] This means it binds to a distinct site on the LPA1 receptor, inducing a conformational change that reduces the receptor's response to LPA.[2]

Primary Target: The LPA1 Receptor

The primary molecular target of this compound is the human lysophosphatidic acid 1 (LPA1) receptor, also known as endothelial differentiation gene 2 (EDG2).[1][4] The LPA1 receptor is a member of the G protein-coupled receptor superfamily and is activated by the bioactive lipid, lysophosphatidic acid (LPA).[4] Upon activation, the LPA1 receptor can couple to multiple heterotrimeric G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate a variety of intracellular signaling cascades.[5] These signaling pathways are involved in a wide range of cellular processes, including cell proliferation, migration, survival, and cytoskeletal rearrangement.[5][6] Dysregulation of LPA1 receptor signaling has been linked to the progression of fibrotic diseases, making it an attractive therapeutic target.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinity of this compound for the Human LPA1 Receptor [1][3]

| Parameter | Value (nM) |

| High-Affinity Dissociation Constant (Kd) | 1.7 ± 0.5 |

| Low-Affinity Dissociation Constant (Kd) | 14.5 ± 12.1 |

Table 2: In Vitro Functional Activity of this compound [1][3]

| Assay | Parameter | Value (nM) | Maximum Inhibition |

| β-Arrestin Recruitment Assay | IC50 | 23 ± 13 | ~40% at 10 µM |

| Calcium Mobilization Assay | IC50 | 91 ± 30 | ~60% at 10 µM |

Signaling Pathway

Activation of the LPA1 receptor by LPA initiates a complex network of intracellular signaling pathways. The diagram below illustrates the major signaling cascades downstream of the LPA1 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | LPA Receptor | TargetMol [targetmol.com]

- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

TAK-615 for Pulmonary Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor, has emerged as a key driver of fibrotic processes. TAK-615 is a novel small molecule being investigated for its potential therapeutic role in pulmonary fibrosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and relevant experimental protocols to support further research and development in this area.

Core Compound Details: this compound

This compound is identified as a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Unlike orthosteric antagonists that directly compete with the natural ligand (LPA), NAMs bind to a distinct site on the receptor, inducing a conformational change that reduces the receptor's response to LPA. This modulation can offer a more nuanced and potentially safer pharmacological profile.

In Vitro Pharmacology

Quantitative analysis of this compound's interaction with the human LPA1 receptor has been performed in various in vitro assays. The available data on its binding affinity and functional inhibition are summarized below.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Kd) | |||

| High Affinity | 1.7 ± 0.5 nM | Membranes expressing human LPA1 receptor | [1] |

| Low Affinity | 14.5 ± 12.1 nM | Membranes expressing human LPA1 receptor | [1] |

| Functional Inhibition (IC50) | |||

| β-arrestin Recruitment | 23 ± 13 nM (~40% inhibition at 10 µM) | Recombinant cells expressing human LPA1 receptor | [1] |

| Calcium Mobilization | 91 ± 30 nM (~60% inhibition at 10 µM) | Recombinant cells expressing human LPA1 receptor | [1] |

Mechanism of Action: Targeting the LPA1 Signaling Pathway in Fibrosis

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPA1.[3][4] The activation of LPA1 on various cell types in the lung, particularly fibroblasts and epithelial cells, triggers a cascade of downstream signaling events that are central to the pathogenesis of pulmonary fibrosis.[3][5][6]

Key pro-fibrotic processes mediated by LPA1 signaling include:

-

Fibroblast Recruitment and Proliferation: LPA acts as a potent chemoattractant for fibroblasts, drawing them to sites of injury where they proliferate.[5]

-

Myofibroblast Differentiation: LPA promotes the transformation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.[7]

-

Epithelial Cell Apoptosis and Injury: LPA signaling can induce apoptosis in alveolar epithelial cells, contributing to the initial injury that instigates the fibrotic cascade.

-

Vascular Leakage: LPA can increase vascular permeability, leading to the leakage of plasma components into the lung interstitium, which further promotes inflammation and fibrosis.

This compound, as a negative allosteric modulator of LPA1, is designed to attenuate these pathological processes by dampening the receptor's response to elevated LPA levels in the fibrotic lung.

Signaling Pathway Diagram

Caption: LPA1 receptor signaling pathway in pulmonary fibrosis.

Preclinical Evaluation in Pulmonary Fibrosis Models

While specific in vivo preclinical data for this compound in pulmonary fibrosis models are not publicly available at the time of this guide, the standard approach for evaluating LPA1 antagonists involves well-established animal models of the disease. The bleomycin-induced pulmonary fibrosis model in mice is the most commonly used and is considered the industry standard for preclinical assessment.[8]

Representative Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol is a representative example of how a compound like this compound would be evaluated and is based on published studies of other LPA1 antagonists.[9][10]

1. Animal Model:

-

Species: C57BL/6 mice (male, 8-10 weeks old).

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (e.g., 1.5-3.0 U/kg) is administered on day 0 to induce lung injury and subsequent fibrosis. A control group receives sterile saline.

2. Dosing Regimen:

-

Prophylactic: The test compound (e.g., this compound) is administered, typically via oral gavage, starting on the same day as bleomycin instillation and continued daily for the duration of the study (e.g., 14 or 21 days).

-

Therapeutic: The test compound is administered starting at a later time point after fibrosis is established (e.g., day 7 or 14 post-bleomycin) to assess its ability to halt or reverse existing fibrosis.

3. Endpoint Analysis:

-

Histopathology: Lungs are harvested at the end of the study, fixed, and stained (e.g., Masson's Trichrome) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).

-

Collagen Content: The total lung collagen content is quantified biochemically using a hydroxyproline assay.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts, total protein (as an indicator of vascular leak), and levels of pro-fibrotic cytokines and chemokines (e.g., TGF-β1).

-

Gene Expression Analysis: Lung tissue is analyzed by qPCR for the expression of fibrotic markers such as collagen type I (Col1a1), alpha-smooth muscle actin (α-SMA, Acta2), and connective tissue growth factor (CTGF).

Experimental Workflow Diagram

Caption: Workflow for evaluating an LPA1 antagonist in a bleomycin-induced fibrosis model.

In Vitro Assays for Compound Evaluation

A variety of in vitro assays are essential for characterizing the activity of LPA1 antagonists and elucidating their mechanisms of action at the cellular level.

1. Fibroblast Migration/Chemotaxis Assay:

-

Principle: Measures the ability of a compound to inhibit LPA-induced migration of lung fibroblasts.

-

Methodology: Human lung fibroblasts (e.g., IMR-90 or primary IPF patient-derived fibroblasts) are seeded in the upper chamber of a transwell plate. LPA is added to the lower chamber as a chemoattractant. The test compound is added to the upper chamber. After incubation, migrated cells on the underside of the membrane are stained and quantified.

2. Myofibroblast Differentiation Assay:

-

Principle: Assesses the effect of the compound on the transformation of fibroblasts to myofibroblasts.

-

Methodology: Lung fibroblasts are stimulated with a pro-fibrotic agent like TGF-β1 in the presence or absence of the test compound. The expression of α-SMA, a marker of myofibroblast differentiation, is then measured by immunofluorescence or western blotting.

3. Calcium Mobilization Assay:

-

Principle: A functional assay to measure the inhibition of LPA1 receptor activation.

-

Methodology: Cells expressing the LPA1 receptor are loaded with a calcium-sensitive fluorescent dye. The test compound is added, followed by stimulation with LPA. The resulting change in intracellular calcium concentration is measured using a fluorometric plate reader.

4. β-Arrestin Recruitment Assay:

-

Principle: Another functional assay to quantify receptor activation and subsequent G protein-independent signaling.

-

Methodology: Utilizes a cell line co-expressing the LPA1 receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein). Upon receptor activation by LPA, β-arrestin is recruited to the receptor, generating a measurable signal. The inhibitory effect of the test compound is then quantified.

Conclusion

This compound represents a promising therapeutic candidate for pulmonary fibrosis due to its mechanism as a negative allosteric modulator of the LPA1 receptor. The available in vitro data demonstrate its high-affinity binding and functional inhibition of LPA1 signaling pathways. While specific in vivo efficacy data for this compound are not yet in the public domain, this guide provides a framework for its continued investigation, outlining the key signaling pathways it targets and the standard preclinical models and assays used for evaluation. Further research into the in vivo pharmacology and safety profile of this compound is warranted to fully understand its therapeutic potential for patients with pulmonary fibrosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. wisconsin-uwlax.primo.exlibrisgroup.com [wisconsin-uwlax.primo.exlibrisgroup.com]

- 9. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel, orally active LPA(1) receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Architecture of TAK-615: A Negative Allosteric Modulator of the LPA1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-615 is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathophysiology of fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, chemical structure, and pharmacological characterization of this compound. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to support further research and development in the field of anti-fibrotic therapies.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. The LPA/LPA1 signaling axis is a key regulator of various cellular processes such as cell proliferation, migration, and differentiation. Dysregulation of this pathway has been strongly linked to the initiation and progression of fibrotic conditions, including idiopathic pulmonary fibrosis (IPF). Consequently, the LPA1 receptor has emerged as a promising therapeutic target for the development of novel anti-fibrotic agents. This compound, identified as 4-({(Cyclopropylmethyl)[4-(2-fluorophenoxy)benzoyl]amino}methyl)benzoic acid, is a negative allosteric modulator of the LPA1 receptor, offering a nuanced approach to receptor inhibition compared to traditional orthosteric antagonists.

Discovery of this compound

While a specific discovery manuscript detailing the lead identification and optimization of this compound is not publicly available, a general workflow for the discovery of a novel LPA1 NAM, such as this compound, can be conceptualized. This process typically involves a multi-step approach beginning with high-throughput screening (HTS) to identify initial hit compounds, followed by a rigorous lead optimization phase.

TAK-615 (CAS Number: 1664335-55-0): A Technical Guide for Drug Development Professionals

An In-depth Review of the Negative Allosteric Modulator of the LPA1 Receptor

Abstract

TAK-615 is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). Identified by the CAS number 1664335-55-0, this small molecule has garnered significant interest within the research community, particularly for its potential therapeutic applications in fibrotic diseases such as pulmonary fibrosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of LPA1 receptor modulation and the development of novel anti-fibrotic therapies.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. The LPA/LPA1 signaling axis has been implicated in the pathogenesis of various fibrotic conditions, making it a compelling target for therapeutic intervention. This compound has emerged as a promising investigational compound that modulates LPA1 receptor activity through a distinct allosteric mechanism. Unlike orthosteric antagonists that compete with the endogenous ligand, this compound binds to a different site on the receptor, offering a nuanced approach to pathway modulation.

Physicochemical Properties and Quantitative Data

This compound is a small molecule with the chemical formula C25H22FNO4 and a molecular weight of 419.44 g/mol .[] The following tables summarize the key quantitative data reported for this compound, providing insights into its binding affinity and functional potency.

Table 1: Binding Affinity of this compound for the Human LPA1 Receptor [][2][3][4]

| Parameter | Value (nM) | Method |

| High-affinity Dissociation Constant (Kd) | 1.7 ± 0.5 | Back-Scattering Interferometry (BSI) |

| Low-affinity Dissociation Constant (Kd) | 14.5 ± 12.1 | Back-Scattering Interferometry (BSI) |

Table 2: In Vitro Functional Activity of this compound [2][3][5]

| Assay | IC50 (nM) | Maximum Inhibition |

| β-arrestin Recruitment Assay | 23 ± 13 | ~40% at 10 µM |

| Calcium Mobilization Assay | 91 ± 30 | ~60% at 10 µM |

Mechanism of Action

This compound functions as a negative allosteric modulator (NAM) of the LPA1 receptor.[][3][5] This is supported by findings that its apparent binding affinity is enhanced in the presence of the endogenous ligand, LPA.[][6] Further studies have indicated that this compound binds to a site on the LPA1 receptor that is distinct from the binding sites of other known LPA1 antagonists, such as BMS-986202 and SAR-100842.[]

This compound exhibits biased signaling, demonstrating partial inhibition of Gαq-mediated and β-arrestin signaling pathways, while having a more pronounced inhibitory effect on Gα12/13 signaling. This differential modulation of downstream pathways may offer a therapeutic advantage by selectively targeting pro-fibrotic signaling while potentially sparing other physiological functions of the LPA1 receptor.

Signaling Pathways

The LPA1 receptor couples to multiple G protein families, including Gαq, Gαi, and Gα12/13, to initiate a variety of downstream signaling cascades. This compound's activity as a NAM influences these pathways.

Gq Signaling Pathway

Activation of the Gq pathway by LPA1 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gi Signaling and β-arrestin Recruitment

Upon activation, the LPA1 receptor can also couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPCR activation promotes the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate G protein-independent signaling.

G12/13 Signaling Pathway

The G12/13 pathway activation by LPA1 leads to the activation of the small GTPase RhoA. This is mediated by Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA then stimulates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal reorganization and has been strongly implicated in fibrotic processes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Back-Scattering Interferometry (BSI) for Binding Affinity

BSI is a label-free, free-solution technique that measures changes in the refractive index of a solution upon molecular binding.[7][8][9]

-

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for the LPA1 receptor.

-

Materials:

-

Purified LPA1 receptor preparation (e.g., in cell membranes or solubilized).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

BSI instrument.

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Incubate a constant concentration of the LPA1 receptor preparation with each dilution of this compound until equilibrium is reached.

-

Introduce the samples into the microfluidic chip of the BSI instrument.

-

Measure the change in the refractive index for each sample relative to a control sample containing only the receptor preparation.

-

Plot the change in refractive index as a function of the this compound concentration.

-

Fit the data to a suitable binding model (e.g., one-site or two-site binding) to determine the Kd value(s).

-

β-arrestin Recruitment Assay (DiscoverX PathHunter®)

This assay measures the recruitment of β-arrestin to the activated LPA1 receptor using enzyme fragment complementation technology.[10][11][12]

-

Objective: To quantify the inhibitory effect of this compound on LPA-induced β-arrestin recruitment to the LPA1 receptor.

-

Materials:

-

PathHunter® β-Arrestin cell line co-expressing a ProLink™-tagged LPA1 receptor and an Enzyme Acceptor-tagged β-arrestin.

-

Cell plating reagent.

-

LPA agonist.

-

This compound.

-

PathHunter® Detection Reagents.

-

384-well white, solid-bottom assay plates.

-

-

Procedure:

-

Cell Plating: Plate the PathHunter® cells in the 384-well plates at the recommended density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Compound Addition: Add the this compound dilutions to the cell plates and incubate for a pre-determined time.

-

Agonist Stimulation: Add a fixed concentration of LPA (typically EC80) to the wells to stimulate β-arrestin recruitment.

-

Incubation: Incubate the plates for 90 minutes at 37°C.

-

Detection: Add the PathHunter® Detection Reagents to each well.

-

Signal Measurement: After a further incubation period, measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal as a function of this compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Calcium Mobilization Assay (FLIPR® Calcium 4 Assay Kit)

This fluorescence-based assay measures changes in intracellular calcium concentration following GPCR activation.[2][13]

-

Objective: To determine the inhibitory effect of this compound on LPA-induced calcium mobilization.

-

Materials:

-

A cell line endogenously or exogenously expressing the LPA1 receptor.

-

FLIPR® Calcium 4 Assay Kit (Component A: fluorescent dye, Component B: buffer).

-

LPA agonist.

-

This compound.

-

384-well black-wall, clear-bottom assay plates.

-

FLIPR® or FlexStation® instrument.

-

-

Procedure:

-

Cell Plating: Plate the cells in the 384-well plates and incubate overnight.

-

Dye Loading: Prepare the FLIPR® Calcium 4 Assay Kit loading buffer by dissolving Component A in Component B. Add an equal volume of the loading buffer to each well containing cells and incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of LPA in a separate compound plate.

-

Assay: Place both the cell plate and the compound plate into the FLIPR® instrument. The instrument will add the compounds to the cells and immediately begin to measure the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Determine the peak fluorescence response for each well. Plot the response as a function of this compound concentration and fit to a dose-response curve to calculate the IC50 value.

-

RhoA Activation Assay (Rhotekin-RBD Pulldown)

This assay measures the level of active, GTP-bound RhoA in cell lysates.[14][15][16][17][18]

-

Objective: To assess the effect of this compound on LPA-induced RhoA activation.

-

Materials:

-

Cell line expressing the LPA1 receptor.

-

LPA agonist.

-

This compound.

-

Lysis buffer.

-

Rhotekin-RBD agarose beads.

-

Anti-RhoA antibody.

-

Reagents for Western blotting.

-

-

Procedure:

-

Cell Treatment: Treat cells with this compound for a specified time, followed by stimulation with LPA.

-

Cell Lysis: Lyse the cells on ice with a suitable lysis buffer.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pulldown: Incubate the cleared lysates with Rhotekin-RBD agarose beads to specifically pull down GTP-bound (active) RhoA.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of activated RhoA.

-

Quantification: Quantify the band intensities to determine the relative levels of RhoA activation in different treatment conditions.

-

Preclinical and Clinical Development Status

As of late 2025, there is limited publicly available information regarding the clinical development of this compound. The available data primarily focuses on its preclinical characterization. Compounds targeting the LPA1 receptor are of significant interest for fibrotic diseases, and several have entered clinical trials. The unique negative allosteric modulatory mechanism of this compound may offer a differentiated profile, but further studies are required to establish its therapeutic potential and safety in humans.

Conclusion

This compound is a well-characterized negative allosteric modulator of the LPA1 receptor with demonstrated in vitro potency. Its biased signaling profile, particularly its strong inhibition of the pro-fibrotic G12/13-RhoA pathway, makes it an intriguing candidate for the treatment of fibrotic diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working to further elucidate the therapeutic potential of this compound and other LPA1 modulators. Further preclinical and clinical investigations will be crucial in determining the ultimate utility of this compound in a clinical setting.

References

- 2. moleculardevices.com [moleculardevices.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | LPA Receptor | Ambeed.com [ambeed.com]

- 5. This compound | CAS#:1664335-55-0 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of Membrane-Ligand Interactions Using Backscattering Interferometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molsense.com [molsense.com]

- 9. molsense.com [molsense.com]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cosmobio.co.jp [cosmobio.co.jp]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. abcam.com [abcam.com]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. tandfonline.com [tandfonline.com]

Preliminary Efficacy of TAK-615: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy studies of TAK-615, a novel small molecule targeting the lysophosphatidic acid receptor 1 (LPA1). The available data, primarily from in vitro preclinical studies, characterizes this compound as a negative allosteric modulator (NAM) of the LPA1 receptor, a key player in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).

Executive Summary

This compound demonstrates high-affinity binding to the human LPA1 receptor and acts as a negative allosteric modulator, partially inhibiting LPA-induced downstream signaling pathways. To date, no in vivo efficacy data from animal models or results from human clinical trials for this compound have been made publicly available. The following sections detail the available preclinical data, experimental methodologies, and the underlying signaling pathway.

In Vitro Efficacy of this compound

The preliminary efficacy of this compound has been characterized through a series of in vitro assays assessing its binding affinity and functional inhibition of the LPA1 receptor.

Binding Affinity

This compound exhibits a high affinity for the human LPA1 receptor, with a binding profile best described by a two-site model.[1]

| Parameter | Value (nM) | Assay Method |

| High-Affinity Dissociation Constant (KdHi) | 1.7 ± 0.5 | Back-Scattering Interferometry (BSI) |

| Low-Affinity Dissociation Constant (KdLo) | 14.5 ± 12.1 | Back-Scattering Interferometry (BSI) |

Functional Activity

This compound has been shown to partially inhibit LPA-induced signaling in functional assays.

| Assay | Cell Line | Parameter | Value |

| Calcium Mobilization | RH7777 expressing hLPA1 | IC50 | 91 ± 30 nM |

| % Inhibition (at 10 µM) | ~60% | ||

| β-Arrestin Recruitment | CHO-K1 expressing hLPA1 | IC50 | 23 ± 13 nM |

| % Inhibition (at 10 µM) | ~40%[1] |

Mechanism of Action: LPA1 Receptor Signaling

This compound functions as a negative allosteric modulator of the LPA1 receptor.[2] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), couples to multiple G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades implicated in fibrosis.

Experimental Protocols

Detailed experimental protocols for the key in vitro assays are outlined below. These are representative protocols based on publicly available information and standard laboratory practices.

LPA1 Receptor Binding Assay (Back-Scattering Interferometry)

This assay measures the direct binding of this compound to the LPA1 receptor.

Protocol:

-

Receptor Preparation: Purified human LPA1 receptor is reconstituted into a suitable membrane mimetic, such as nanodiscs.

-

Ligand Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.

-

Incubation: The LPA1 receptor preparation is incubated with each concentration of this compound to allow binding to reach equilibrium.

-

Measurement: The binding signal is measured using a back-scattering interferometer, which detects changes in molecular conformation and hydration upon ligand binding.

-

Data Analysis: The binding data is plotted against the ligand concentration and fitted to a suitable binding model (e.g., one-site or two-site) to determine the dissociation constant (Kd).

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit LPA-induced intracellular calcium release.

Protocol:

-

Cell Culture: RH7777 cells stably expressing the human LPA1 receptor are cultured to an appropriate confluency and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, according to the manufacturer's instructions.

-

Compound Addition: A serial dilution of this compound is added to the wells, and the plate is incubated for a defined period.

-

Agonist Stimulation: An EC80 concentration of LPA is added to the wells to stimulate calcium release.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring fluorescence intensity over time using a plate reader with a fluidics module (e.g., FlexStation).

-

Data Analysis: The dose-response curve for this compound inhibition is generated, and the IC50 value is calculated.

β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)

This assay quantifies the ability of this compound to inhibit LPA-induced recruitment of β-arrestin to the LPA1 receptor.

Protocol:

-

Cell Plating: PathHunter CHO-K1 cells co-expressing the LPA1 receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag are seeded into 384-well plates.

-

Compound Addition: Serial dilutions of this compound are added to the cells.

-

Incubation: The cells are pre-incubated with the compound for a specified time (e.g., 30 minutes).

-

Agonist Stimulation: An EC80 concentration of LPA is added to the wells, and the plate is incubated for a further period (e.g., 90 minutes) to allow for β-arrestin recruitment.

-

Detection: A detection reagent containing the substrate for the complemented β-galactosidase enzyme is added.

-

Signal Measurement: The resulting chemiluminescent signal is measured using a plate reader.

-

Data Analysis: The inhibitory dose-response curve for this compound is plotted, and the IC50 value is determined.

In Vivo Efficacy and Clinical Development Status

As of the latest available information, there are no published preclinical studies of this compound in animal models of pulmonary fibrosis, such as the bleomycin-induced fibrosis model. Furthermore, a search of clinical trial registries does not indicate any ongoing or completed clinical trials for this compound in idiopathic pulmonary fibrosis or other indications.

Conclusion and Future Directions

The preliminary in vitro data for this compound establish its mechanism of action as a high-affinity negative allosteric modulator of the LPA1 receptor. It demonstrates partial inhibition of key downstream signaling pathways implicated in fibrosis. However, the lack of in vivo efficacy and clinical data represents a significant gap in the understanding of its therapeutic potential. Future studies should focus on evaluating the efficacy and safety of this compound in relevant animal models of fibrotic diseases to support its potential progression into clinical development.

References

In-depth Technical Guide: The Biological Activity and Function of TAK-615

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-615 is a novel, orally bioavailable, small molecule that acts as a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that plays a critical role in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). By binding to an allosteric site on the LPA1 receptor, this compound inhibits its signaling in a non-competitive manner, offering a differentiated therapeutic approach. This document provides a comprehensive overview of the preclinical biological activity and function of this compound, including its binding characteristics, in vitro pharmacology, and effects in a key preclinical model of lung fibrosis. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development efforts.

Introduction to this compound and its Target: The LPA1 Receptor

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of GPCRs. The LPA1 receptor, in particular, is a key mediator of fibroblast activation, proliferation, and differentiation into myofibroblasts, which are central to the excessive deposition of extracellular matrix characteristic of fibrosis.[1][2] Consequently, antagonism of the LPA1 receptor has emerged as a promising therapeutic strategy for fibrotic diseases.

This compound is a potent and selective negative allosteric modulator of the human LPA1 receptor.[3][4] Unlike orthosteric antagonists that compete with the endogenous ligand LPA for the same binding site, NAMs like this compound bind to a distinct site on the receptor. This allosteric modulation results in a conformational change that reduces the receptor's ability to respond to LPA, leading to a ceiling effect on the inhibition of signaling pathways.[3][4] This unique mechanism of action may offer advantages in terms of safety and efficacy.

Quantitative Biological Activity of this compound

The biological activity of this compound has been characterized through a series of in vitro assays, quantifying its binding affinity and functional inhibition of LPA1 signaling pathways.

| Assay Type | Parameter | This compound Value | Reference Compound (BMS-986202) Value |

| Receptor Binding | |||

| Back-Scattering Interferometry | High-Affinity Kd | 1.7 ± 0.5 nM | Not Reported |

| Low-Affinity Kd | 14.5 ± 12.1 nM | Not Reported | |

| Functional Assays | |||

| β-Arrestin Recruitment | IC50 | 23 ± 13 nM | 9 ± 1 nM |

| % Inhibition @ 10 µM | ~40% | 100% | |

| Calcium Mobilization (Gαq) | IC50 | 91 ± 30 nM | 18 ± 2.2 nM |

| % Inhibition @ 10 µM | ~60% | 100% | |

| cAMP Inhibition (Gαi) | % Inhibition | No Inhibition | 100% (IC50 = 34 ± 3 nM) |

| [35S]-GTPγS Binding (Gαi) | % Inhibition | No Inhibition | 100% |

| RhoA Activation (Gα12/13) | % Inhibition | Data Not Available | 100% |

Table 1: Summary of in vitro quantitative data for this compound.[3][5]

Signaling Pathways Modulated by this compound

Activation of the LPA1 receptor by LPA initiates multiple downstream signaling cascades through the coupling of different G proteins (Gαq, Gαi, and Gα12/13) and β-arrestin. This compound demonstrates biased antagonism, selectively inhibiting certain pathways while having no effect on others.

Caption: LPA1 Receptor Signaling and this compound Inhibition.

As illustrated, this compound partially inhibits Gαq-mediated calcium mobilization and β-arrestin recruitment.[3][5] Notably, it does not affect Gαi-mediated signaling, as evidenced by the lack of inhibition in cAMP and GTPγS binding assays.[3] This biased signaling profile distinguishes this compound from pan-antagonists and may contribute to a more targeted therapeutic effect.

Experimental Protocols

Radioligand Binding Assay (Back-Scattering Interferometry)

This label-free technique was utilized to determine the binding affinity of this compound to the human LPA1 receptor.

-

Materials:

-

HEK293 cell membranes expressing the human LPA1 receptor.

-

This compound compound series.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, pH 7.4.

-

-

Procedure:

-

A solution of LPA1-expressing cell membranes is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared in the assay buffer.

-

The membrane preparation is mixed with each dilution of this compound.

-

The change in refractive index upon binding is measured using a back-scattering interferometer.

-

Binding data is analyzed using a one-site or two-site binding model to determine the dissociation constant (Kd).

-

β-Arrestin Recruitment Assay

This assay quantifies the ability of this compound to inhibit LPA-induced recruitment of β-arrestin to the LPA1 receptor. A common method is the PathHunter™ assay.

-

Materials:

-

CHO-K1 cells co-expressing the LPA1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

LPA (agonist).

-

This compound.

-

PathHunter™ detection reagents.

-

-

Procedure:

-

Cells are seeded in a 96-well plate and incubated overnight.

-

Cells are pre-incubated with varying concentrations of this compound for 30 minutes.

-

LPA is added to the wells to stimulate β-arrestin recruitment.

-

After a 90-minute incubation, PathHunter™ detection reagents are added.

-

The resulting chemiluminescent signal, proportional to β-arrestin recruitment, is measured using a luminometer.

-

Data is normalized to controls and IC50 values are calculated.

-

Calcium Mobilization Assay

This assay measures the inhibition of LPA-induced intracellular calcium release, a downstream event of Gαq activation.

-

Materials:

-

RH7777 cells stably expressing the human LPA1 receptor.

-

LPA (agonist).

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

-

Procedure:

-

Cells are seeded in a 96-well plate and grown to confluency.

-

Cells are loaded with the calcium-sensitive dye for 1 hour at 37°C.

-

The plate is washed to remove excess dye.

-

Cells are pre-incubated with different concentrations of this compound for 15 minutes.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is recorded.

-

LPA is added to the wells, and the change in fluorescence is monitored in real-time.

-

The peak fluorescence response is used to determine the level of inhibition and calculate the IC50.

-

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to evaluate the in vivo efficacy of anti-fibrotic compounds.

-

Animal Model:

-

C57BL/6 mice (8-10 weeks old).

-

-

Procedure:

-

Mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis.

-

This compound or vehicle is administered orally, once or twice daily, starting from a specified day post-bleomycin instillation (e.g., day 7 or 14) to model therapeutic intervention.

-

At the end of the study (e.g., day 21 or 28), mice are euthanized.

-

Lungs are harvested for analysis.

-

-

Endpoints:

-

Histology: Lungs are fixed, sectioned, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

-

Collagen Content: Lung collagen levels are quantified using a hydroxyproline assay.

-

Gene Expression: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) by qPCR.

-

Experimental Workflow Diagram

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a potent and selective negative allosteric modulator of the LPA1 receptor with a distinct, biased inhibitory profile. It effectively inhibits pro-fibrotic signaling pathways, such as Gαq-mediated calcium mobilization and β-arrestin recruitment, while sparing Gαi-mediated pathways. Preclinical studies in a bleomycin-induced lung fibrosis model have demonstrated its potential as an anti-fibrotic agent. The detailed methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound for the treatment of idiopathic pulmonary fibrosis and other fibrotic conditions. The unique mechanism of action of this compound warrants continued exploration in clinical settings.

References

TAK-615: A Negative Allosteric Modulator of the LPA1 Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-615 is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA1 receptor is implicated in the pathophysiology of various fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF), making it a compelling target for therapeutic intervention.[3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action as a NAM, detailed experimental protocols for its characterization, and a summary of its effects on LPA1-mediated signaling pathways.

Mechanism of Action

This compound functions as a negative allosteric modulator, binding to a site on the LPA1 receptor that is distinct from the orthosteric site where the endogenous ligand LPA binds.[3] This allosteric binding event modulates the receptor's conformation, leading to a reduction in the affinity and/or efficacy of LPA. A key characteristic of this compound is its partial inhibition of LPA-induced signaling, a hallmark of NAMs.[1][2] This is in contrast to competitive antagonists that bind to the orthosteric site and can completely block the effects of the agonist. The allosteric nature of this compound offers potential advantages, including a ceiling effect on its inhibitory activity and the possibility of greater subtype selectivity.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound, demonstrating its binding affinity and potency in various functional assays.

Table 1: Binding Affinity of this compound for the Human LPA1 Receptor

| Parameter | Value (nM) | Assay Method |

| High-Affinity Kd | 1.7 ± 0.5 | Back-Scattering Interferometry (BSI) |

| Low-Affinity Kd | 14.5 ± 12.1 | Back-Scattering Interferometry (BSI) |

Data sourced from MedchemExpress and TargetMol.[1][2]

Table 2: In Vitro Functional Potency of this compound

| Assay | Parameter | Value (nM) | Percent Inhibition |

| Calcium Mobilization | IC50 | 91 ± 30 | ~60% at 10 µM |

| β-Arrestin Recruitment | IC50 | 23 ± 13 | ~40% at 10 µM |

| cAMP Inhibition | - | No significant inhibition observed | - |

| RhoA Activation | - | Inhibitory effect observed, specific IC50 not reported | - |

Data sourced from MedchemExpress and a study by Ellery et al.[1][3]

Signaling Pathways

The LPA1 receptor couples to multiple G protein families, primarily Gq/11, Gi/o, and G12/13, to initiate a variety of downstream signaling cascades that regulate key cellular processes such as proliferation, migration, and cytoskeletal rearrangement.

LPA1 Receptor Signaling Overview

Caption: Overview of LPA1 receptor signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Back-Scattering Interferometry (BSI) for Binding Affinity

This label-free, free-solution technique measures changes in the refractive index of a solution upon molecular binding to determine binding affinities.

-

Instrumentation: A BSI instrument equipped with a helium-neon laser and a microfluidic channel.

-

Procedure:

-

Prepare purified LPA1 receptor reconstituted in a suitable buffer.

-

Serially dilute this compound to a range of concentrations.

-

Inject the LPA1 receptor solution into the microfluidic channel to establish a baseline.

-

Sequentially inject the different concentrations of this compound and measure the change in the interference pattern.

-

The binding-induced change in the refractive index is proportional to the amount of bound ligand.

-

Fit the data to a one-site or two-site binding model to determine the dissociation constant (Kd).

-

Caption: Experimental workflow for determining binding affinity using BSI.

Calcium Mobilization Assay (Gq/11 Pathway)

This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway.

-

Cell Line: A cell line endogenously or recombinantly expressing the human LPA1 receptor (e.g., RH7777 cells).

-

Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS), HEPES, probenecid, LPA.

-

Procedure:

-

Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with an EC80 concentration of LPA.

-

Measure the fluorescence intensity immediately using a fluorescence plate reader.

-

Calculate the percent inhibition of the LPA-induced calcium response by this compound and determine the IC50 value.

-

References

The Pharmacology of TAK-615: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-615 is a novel small molecule identified as a negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1).[1] LPA1 is a G protein-coupled receptor (GPCR) implicated in the pathogenesis of fibrotic diseases, particularly pulmonary fibrosis. By binding to an allosteric site on the LPA1 receptor, this compound modulates the receptor's response to its endogenous ligand, lysophosphatidic acid (LPA). This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro functional activity, and the signaling pathways it modulates. While preclinical pharmacokinetic and in vivo efficacy data, as well as clinical trial information, are not extensively available in the public domain, this document consolidates the current understanding of this compound's pharmacological profile based on published research.

Introduction to this compound and its Target: LPA1

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of GPCRs, including the LPA1 receptor.[2] The LPA-LPA1 signaling axis is a key driver of fibrosis, promoting fibroblast proliferation, migration, and differentiation into myofibroblasts, which are critical for extracellular matrix deposition.[3] Consequently, antagonism of the LPA1 receptor has emerged as a promising therapeutic strategy for fibrotic diseases.

This compound is a negative allosteric modulator of the LPA1 receptor, meaning it binds to a site topographically distinct from the orthosteric site where LPA binds.[1][4] This allosteric modulation results in a partial inhibition of the receptor's response to LPA.[1] Notably, the apparent binding affinity of this compound is enhanced in the presence of LPA, a characteristic feature of some allosteric modulators.[4][5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with the human LPA1 receptor.

Table 1: Binding Affinity of this compound for the Human LPA1 Receptor

| Parameter | Value (nM) | Assay Method | Reference |

| High-Affinity Dissociation Constant (KdHi) | 1.7 ± 0.5 | Back-Scattering Interferometry (BSI) | [1] |

| Low-Affinity Dissociation Constant (KdLo) | 14.5 ± 12.1 | Back-Scattering Interferometry (BSI) | [1] |

Table 2: In Vitro Functional Activity of this compound at the Human LPA1 Receptor

| Assay | Parameter | Value (nM) | % Inhibition at 10 µM | Reference |

| β-Arrestin Recruitment | IC50 | 23 ± 13 | ~40% | [1] |

| Calcium Mobilization | IC50 | 91 ± 30 | ~60% | [1] |

Mechanism of Action and Signaling Pathways

This compound functions as a negative allosteric modulator of the LPA1 receptor. This mechanism involves binding to an allosteric site on the receptor, which in turn alters the conformational changes induced by the binding of the endogenous ligand, LPA, at the orthosteric site. This results in a partial dampening of the downstream signaling cascades initiated by LPA1 activation.

The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[2] Activation of these G proteins leads to the modulation of various second messenger systems and effector proteins, as depicted in the signaling pathway diagram below.

Caption: LPA1 receptor signaling pathway and the modulatory effect of this compound.

Experimental Protocols

Detailed experimental protocols specific to the studies on this compound are not publicly available. However, this section provides comprehensive, generic protocols for the key assays used to characterize its pharmacology.

Back-Scattering Interferometry (BSI) for Binding Affinity

BSI is a label-free technique that measures changes in the refractive index of a solution upon molecular binding.

Protocol Outline:

-

Preparation of Reagents:

-

Prepare purified LPA1 receptor, typically in a lipid-based formulation like liposomes or nanodiscs, to maintain its native conformation.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in an appropriate assay buffer.

-

-

Instrumentation Setup:

-

Calibrate the BSI instrument according to the manufacturer's instructions.

-

Equilibrate the microfluidic chip with the assay buffer.

-

-

Binding Measurement:

-

Inject the LPA1 receptor preparation into the microfluidic chip.

-

Sequentially inject the different concentrations of this compound and allow the binding to reach equilibrium.

-

Measure the change in the refractive index for each concentration.

-

-

Data Analysis:

-

Plot the change in refractive index against the concentration of this compound.

-

Fit the data to a suitable binding model (e.g., one-site or two-site binding) to determine the dissociation constant(s) (Kd).

-

Caption: Workflow for determining binding affinity using Back-Scattering Interferometry.

β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)

This assay measures the recruitment of β-arrestin to the activated LPA1 receptor.

Protocol Outline:

-

Cell Culture and Plating:

-

Culture cells stably expressing the LPA1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Plate the cells in a 96-well or 384-well microplate and incubate overnight.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound.

-

Prepare a solution of an LPA1 agonist (e.g., LPA) at a concentration that elicits a submaximal response (EC80).

-

Pre-incubate the cells with the this compound dilutions for a specified time.

-

Add the LPA1 agonist to stimulate the cells.

-

-

Detection:

-

After incubation, add the detection reagents containing the substrate for the complemented enzyme.

-

Incubate to allow for signal development.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a plate reader.

-

Plot the signal against the concentration of this compound and fit to a dose-response curve to determine the IC50.

-

Caption: Workflow for the β-Arrestin recruitment assay.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following LPA1 receptor activation.

Protocol Outline:

-

Cell Culture and Plating:

-

Culture cells endogenously or recombinantly expressing the LPA1 receptor.

-

Plate the cells in a black-walled, clear-bottom 96-well or 384-well microplate.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubate to allow for de-esterification of the dye within the cells.

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of this compound.

-

Prepare a solution of an LPA1 agonist.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Establish a baseline fluorescence reading.

-

Add the this compound dilutions, followed by the LPA1 agonist.

-

Continuously measure the fluorescence intensity to monitor changes in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline.

-

Plot the response against the concentration of this compound to determine the IC50.

-

Caption: Workflow for the calcium mobilization assay.

Preclinical and Clinical Development Status

As of the latest available information, there is a lack of publicly accessible data regarding the preclinical pharmacokinetics (absorption, distribution, metabolism, and excretion), in vivo efficacy in animal models of fibrosis, and the clinical trial status of this compound. Searches of clinical trial registries and Takeda's public pipeline information did not yield specific results for this compound.

Conclusion

This compound is a negative allosteric modulator of the LPA1 receptor with high binding affinity and partial inhibitory activity in in vitro functional assays. Its mechanism of action, targeting a key receptor in fibrotic pathways, positions it as a compound of interest for further investigation in the context of diseases such as pulmonary fibrosis. However, a comprehensive understanding of its therapeutic potential is currently limited by the absence of publicly available preclinical in vivo and clinical data. Further studies are required to elucidate the full pharmacological profile of this compound and to determine its potential as a therapeutic agent.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TAK-615 in In Vitro Fibrosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction. Transforming Growth Factor-beta (TGF-β) is a key cytokine that drives fibrosis by promoting the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts. A hallmark of this transition is the increased expression of alpha-smooth muscle actin (α-SMA) and the deposition of collagen, primarily collagen type I.

TAK-615 is a potent and selective negative allosteric modulator (NAM) of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 signaling pathway is implicated in the pathogenesis of fibrosis, and its inhibition presents a promising therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in in vitro fibrosis assays to evaluate its anti-fibrotic potential, particularly in the context of TGF-β-induced fibroblast activation.

Mechanism of Action: LPA1 and TGF-β Crosstalk in Fibrosis

Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to its receptor LPA1, activates downstream signaling pathways promoting cell proliferation, migration, and survival. In the context of fibrosis, the LPA1 pathway is known to crosstalk with the TGF-β signaling cascade, amplifying the pro-fibrotic response.

Signaling Pathway Overview:

Crosstalk between LPA1 and TGF-β signaling pathways in fibrosis.

Data Presentation

While specific quantitative data for this compound's direct inhibition of TGF-β-induced α-SMA and collagen deposition in primary human lung fibroblasts is not available in the public domain at this time, the following tables present the known activity of this compound on its direct target, the LPA1 receptor, and provide a template for how to present data from the described in vitro fibrosis assays.

Table 1: In Vitro Activity of this compound on LPA1 Receptor [1]

| Assay | Cell Line | Ligand | Parameter | This compound Value |

| Radioligand Binding | Membranes expressing human LPA1 | N/A | High-affinity Kd | 1.7 ± 0.5 nM |

| Radioligand Binding | Membranes expressing human LPA1 | N/A | Low-affinity Kd | 14.5 ± 12.1 nM |

| β-arrestin Recruitment | Cells expressing human LPA1 | LPA | IC50 | 23 ± 13 nM (~40% inhibition at 10 µM) |

| Calcium Mobilization | Cells expressing human LPA1 | LPA | IC50 | 91 ± 30 nM (~60% inhibition at 10 µM) |

Table 2: Template for Presenting this compound Data in TGF-β-Induced Fibroblast to Myofibroblast Differentiation Assay

| Treatment Group | This compound Conc. (nM) | α-SMA Expression (Normalized Intensity) | % Inhibition of α-SMA Expression |

| Vehicle Control | 0 | Value | 0% |

| TGF-β (10 ng/mL) | 0 | Value | N/A |

| TGF-β + this compound | 1 | Value | Calculated Value |

| TGF-β + this compound | 10 | Value | Calculated Value |

| TGF-β + this compound | 100 | Value | Calculated Value |

| TGF-β + this compound | 1000 | Value | Calculated Value |

| IC50 | N/A | N/A | Calculated Value |

Table 3: Template for Presenting this compound Data in TGF-β-Induced Collagen Deposition Assay

| Treatment Group | This compound Conc. (nM) | Collagen I Deposition (µ g/well ) | % Inhibition of Collagen Deposition |

| Vehicle Control | 0 | Value | 0% |

| TGF-β (10 ng/mL) | 0 | Value | N/A |

| TGF-β + this compound | 1 | Value | Calculated Value |

| TGF-β + this compound | 10 | Value | Calculated Value |

| TGF-β + this compound | 100 | Value | Calculated Value |

| TGF-β + this compound | 1000 | Value | Calculated Value |

| IC50 | N/A | N/A | Calculated Value |

Experimental Protocols

The following are detailed protocols for inducing fibrosis in primary human lung fibroblasts using TGF-β1 and assessing the anti-fibrotic effects of this compound.

Protocol 1: TGF-β1-Induced Fibroblast to Myofibroblast Differentiation Assay

This assay quantifies the differentiation of fibroblasts into myofibroblasts by measuring the expression of α-SMA.

Experimental Workflow:

Workflow for α-SMA immunofluorescence assay.

Materials:

-

Primary Human Lung Fibroblasts (HLFs)

-

Fibroblast Growth Medium (FGM)

-

Serum-Free Basal Medium

-

Recombinant Human TGF-β1 (carrier-free)

-

This compound (dissolved in DMSO)

-

96-well black, clear-bottom imaging plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: Anti-α-Smooth Muscle Actin (α-SMA) antibody

-

Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed HLFs in a 96-well imaging plate at a density of 5,000-10,000 cells per well in FGM. Allow cells to adhere and grow for 24 hours at 37°C and 5% CO2.

-

Serum Starvation: After 24 hours, aspirate the FGM and wash the cells once with PBS. Replace the medium with serum-free basal medium and incubate for 24 hours to synchronize the cells.

-

Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free basal medium. The final DMSO concentration should be kept below 0.1%. Add the this compound dilutions to the appropriate wells and incubate for 1 hour. Include vehicle control wells (DMSO only).

-

TGF-β1 Stimulation: Prepare a solution of TGF-β1 in serum-free basal medium at a final concentration of 10 ng/mL. Add the TGF-β1 solution to all wells except for the vehicle control wells. Incubate the plate for 48 hours.

-

Fixation and Permeabilization:

-

Aspirate the medium and gently wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by adding Blocking Buffer and incubating for 1 hour at room temperature.

-

Dilute the primary anti-α-SMA antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C.

-

Wash the cells three times with PBS.

-

Dilute the fluorescently-conjugated secondary antibody and DAPI in Blocking Buffer. Protect from light.

-

Aspirate the wash buffer and add the secondary antibody/DAPI solution. Incubate for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system. Capture images of both the α-SMA staining and the DAPI nuclear stain.

-

Quantify the fluorescence intensity of α-SMA staining per cell. Normalize the α-SMA intensity to the cell number (DAPI count) for each well.

-

Calculate the percentage inhibition of α-SMA expression for each concentration of this compound relative to the TGF-β1-stimulated control.

-

Generate a dose-response curve and calculate the IC50 value for this compound.

-

Protocol 2: TGF-β1-Induced Collagen Deposition Assay (Sircol Assay)

This assay quantifies the amount of newly synthesized and deposited soluble collagen in the cell culture supernatant and extracellular matrix.

Experimental Workflow:

Workflow for Sircol collagen assay.

Materials:

-

Primary Human Lung Fibroblasts (HLFs)

-

Fibroblast Growth Medium (FGM)

-

Serum-Free Basal Medium

-

Recombinant Human TGF-β1 (carrier-free)

-

This compound (dissolved in DMSO)

-

24-well or 48-well cell culture plates

-

Sircol™ Soluble Collagen Assay Kit

-

Microplate reader capable of measuring absorbance at 555 nm

Procedure:

-

Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1, using a 24-well or 48-well plate.

-

Compound Pre-treatment: Follow step 3 from Protocol 1.

-

TGF-β1 Stimulation: Prepare a solution of TGF-β1 in serum-free basal medium at a final concentration of 10 ng/mL. Add the TGF-β1 solution to all wells except for the vehicle control wells. Incubate the plate for 72 hours.

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant from each well and transfer to microcentrifuge tubes. Centrifuge at 10,000 x g for 5 minutes to remove any cellular debris.

-

Cell Layer (ECM): Gently wash the cell layer twice with PBS. Add an appropriate volume of 0.5 M acetic acid containing pepsin (as per the Sircol kit instructions) to each well to extract the collagen from the extracellular matrix. Incubate at 4°C overnight with gentle shaking. Collect the acetic acid extract.

-

-

Sircol Collagen Assay:

-

Follow the manufacturer's instructions for the Sircol™ Soluble Collagen Assay.

-

Briefly, this involves precipitating the collagen with the Sircol dye reagent, centrifuging to pellet the collagen-dye complex, washing to remove unbound dye, and then resolubilizing the bound dye.

-

-

Quantification:

-

Measure the absorbance of the resolubilized dye at 555 nm using a microplate reader.

-

Prepare a standard curve using the collagen standard provided in the kit.

-

Calculate the concentration of collagen in each sample by interpolating from the standard curve.

-

Calculate the percentage inhibition of collagen deposition for each concentration of this compound relative to the TGF-β1-stimulated control.

-

Generate a dose-response curve and calculate the IC50 value for this compound.

-

Conclusion

These application notes provide a comprehensive framework for evaluating the anti-fibrotic efficacy of this compound in vitro. The provided protocols for assessing TGF-β1-induced myofibroblast differentiation and collagen deposition are robust and widely accepted methods in fibrosis research. By antagonizing the LPA1 receptor, this compound is expected to attenuate the pro-fibrotic signaling cascade, leading to a reduction in α-SMA expression and collagen synthesis. The generation of quantitative dose-response data using these assays will be crucial in determining the potency of this compound as a potential therapeutic agent for fibrotic diseases.

References

Application Notes and Protocols for Investigating JNK Inhibition in Primary Lung Fibroblasts

Disclaimer: As of the latest update, specific data regarding the compound "TAK-615" and its direct effects on primary lung fibroblasts are not publicly available. The following application notes and protocols are based on the established role of the c-Jun N-terminal kinase (JNK) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathways in pulmonary fibrosis and the effects of representative inhibitors of these pathways. These protocols provide a framework for researchers to investigate novel therapeutic agents targeting these pathways in the context of lung fibroblast activation.

Introduction

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring of the lung tissue and irreversible loss of lung function.[1][2] Lung fibroblasts, and their differentiation into myofibroblasts, are key cellular mediators of this fibrotic process.[3][4] The activation of these cells is driven by various pro-fibrotic stimuli, including Transforming Growth Factor-β (TGF-β), which in turn activates downstream signaling cascades such as the JNK and TAK1 pathways.[5][6][7][8]

Inhibition of these signaling pathways represents a promising therapeutic strategy to attenuate fibrosis. For instance, inhibitors of JNK and TAK1 have been shown to reduce inflammation and fibrosis in preclinical models.[5] This document provides detailed protocols for researchers to study the effects of a hypothetical JNK inhibitor, referred to here as "Compound X" (as a proxy for a compound like this compound), on primary human lung fibroblasts.

Signaling Pathways in Lung Fibroblast Activation

The activation of lung fibroblasts by pro-fibrotic mediators like TGF-β involves a complex network of intracellular signaling pathways. TAK1 is a key upstream kinase that can be activated by TGF-β and other stimuli, leading to the subsequent activation of downstream pathways, including the JNK and p38 MAPK pathways.[5] The JNK pathway, in particular, plays a crucial role in regulating gene expression associated with fibroblast proliferation, differentiation, and ECM production.

Caption: Simplified signaling cascade of TGF-β-induced fibroblast activation via the TAK1-JNK pathway.

Experimental Protocols

The following protocols outline the necessary steps to culture primary human lung fibroblasts and assess the efficacy of a JNK inhibitor.

Isolation and Culture of Primary Human Lung Fibroblasts

This protocol is adapted from established methods for isolating and culturing primary lung fibroblasts.[9][10]

Materials:

-

Human lung tissue (obtained with appropriate ethical approval)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Collagenase Type I

-

DNase I

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Mince the lung tissue into small pieces (1-2 mm³).

-

Digest the tissue with a solution of collagenase I and DNase I in DMEM for 30-60 minutes at 37°C with gentle agitation.

-

Neutralize the enzyme activity with DMEM containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM with 10% FBS and penicillin-streptomycin.

-

Plate the cells in a T75 flask and incubate at 37°C in a 5% CO₂ incubator.

-

Change the medium every 2-3 days. Fibroblasts will adhere and proliferate.

-

Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

-

Cells between passages 3 and 8 are recommended for experiments.

Treatment of Primary Lung Fibroblasts with a JNK Inhibitor

Materials:

-

Primary human lung fibroblasts (passages 3-8)

-

DMEM with 10% FBS

-

Serum-free DMEM

-

TGF-β1 (recombinant human)

-

JNK inhibitor (Compound X)

-

DMSO (vehicle control)

Procedure:

-

Seed primary lung fibroblasts in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for proliferation assays).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for 24 hours in serum-free DMEM.

-

Pre-treat the cells with various concentrations of the JNK inhibitor (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for the desired time points (e.g., 24, 48, 72 hours) depending on the downstream assay.

Western Blot Analysis for Fibrosis Markers

Purpose: To assess the effect of the JNK inhibitor on the expression of key fibrotic proteins.

Procedure:

-

Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-